Tetrachlorobis(tetrahydrofuran)niobium(IV)

Catalog No.
S1897702
CAS No.
61247-57-2
M.F
C8H16Cl4NbO2
M. Wt
378.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorobis(tetrahydrofuran)niobium(IV)

CAS Number

61247-57-2

Product Name

Tetrachlorobis(tetrahydrofuran)niobium(IV)

IUPAC Name

oxolane;tetrachloroniobium

Molecular Formula

C8H16Cl4NbO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/2C4H8O.4ClH.Nb/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4

InChI Key

OLGCTTOCPNLTKW-UHFFFAOYSA-J

SMILES

C1CCOC1.C1CCOC1.Cl[Nb](Cl)(Cl)Cl

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Nb](Cl)(Cl)Cl

Tetrachlorobis(tetrahydrofuran)niobium(IV) (CAS 61247-57-2) is a critical molecular precursor for accessing the +4 oxidation state of niobium in synthetic and materials chemistry. Unlike its anhydrous parent compound, this THF adduct exists as a discrete, pseudo-octahedral monomer (or weakly bound dimer) that is readily soluble in common organic solvents such as tetrahydrofuran and dichloromethane [1]. By pre-coordinating the metal center with labile THF ligands, this compound bypasses the kinetic inertness of polymeric niobium halides, enabling room-temperature ligand exchange. For industrial and academic buyers, it serves as a highly reliable starting material for synthesizing homoleptic amides, alkoxides, ketimides, and organometallic Nb(IV) complexes used in catalysis and chemical vapor deposition (CVD).

Substituting NbCl4(THF)2 with anhydrous NbCl4 or higher-valent NbCl5 introduces severe process bottlenecks. Anhydrous NbCl4 forms a rigid 1D coordination polymer that is virtually insoluble in non-coordinating solvents, requiring aggressive heating or prolonged reaction times to break the polymeric chains, which degrades yield and reproducibility[1]. Conversely, attempting to use NbCl5 as a cheaper substitute requires complex in-situ reduction using harsh reagents (e.g., sodium amalgam, magnesium, or organosilanes). This reduction step inevitably generates stoichiometric salt byproducts that complicate downstream purification and frequently leads to over-reduction, forming unwanted Nb(III) contaminants[2]. Procuring the pre-formed NbCl4(THF)2 adduct eliminates the need for in-situ reduction, ensuring precise stoichiometric control and preventing byproduct-induced side reactions.

Homogeneous Processability: Overcoming the Polymeric Inertness of Anhydrous NbCl4

Anhydrous NbCl4 exists as a continuous coordination polymer with bridging chlorides, rendering it highly insoluble and kinetically inert in standard organic solvents. In contrast, NbCl4(THF)2 is a discrete molecular adduct that readily dissolves in THF and dichloromethane, allowing for homogeneous reactions at room temperature[1]. Structural analyses via EXAFS confirm that the THF ligands break the polymeric chain, reducing the Nb-Nb interaction to either a monomeric pseudo-octahedron or a weakly bound, easily dissociable dimer [2]. This fundamental structural shift translates to immediate solubility and rapid ligand substitution, whereas reactions with anhydrous NbCl4 often require extended refluxing or fail entirely due to poor mass transfer.

Evidence DimensionStructural state and solvent solubility
Target Compound DataDiscrete monomer/dimer; highly soluble in THF/DCM at 25 °C
Comparator Or BaselineAnhydrous NbCl4 (1D coordination polymer; insoluble in non-coordinating solvents)
Quantified DifferenceShift from heterogeneous (solid-liquid) to homogeneous (liquid-phase) reaction kinetics
ConditionsStandard Schlenk line synthesis in organic solvents at room temperature

Guaranteed solubility eliminates the need for harsh reflux conditions, ensuring reproducible, high-yield ligand exchange for sensitive downstream complexes.

Direct Access to Nb(IV): Eliminating In-Situ Reduction Byproducts

Synthesizing Nb(IV) complexes directly from NbCl5 requires an in-situ reduction step (e.g., using Na/Hg or Mg), which introduces stoichiometric salt byproducts and risks over-reduction to Nb(III) species. Utilizing NbCl4(THF)2 bypasses this step entirely. For instance, the synthesis of the homoleptic ketimide complex Nb(N=CtBu2)4 proceeds smoothly in a 55% isolated yield directly from NbCl4(THF)2 via simple salt metathesis with the lithium ligand[1]. Attempting similar syntheses via in-situ reduction of NbCl5 often results in complex product mixtures, lower yields, and tedious purification steps to remove the reductant's inorganic salts.

Evidence DimensionSynthetic pathway efficiency for Nb(IV) complexes
Target Compound DataDirect substitution yields target complexes (e.g., 55% yield for Nb(N=CtBu2)4) without reductant byproducts
Comparator Or BaselineNbCl5 (Requires strong reductants; generates stoichiometric salt waste and Nb(III) impurities)
Quantified DifferenceAchieves a 55% isolated yield of homoleptic Nb(IV) complexes in a single step, eliminating the need for in-situ reduction
ConditionsSynthesis of homoleptic Nb(IV) complexes in THF at room temperature

Procuring a pre-reduced, stable Nb(IV) precursor streamlines workflows, improves isolated yields, and simplifies purification by avoiding reduction byproducts.

Precise Oxidation State Control for Materials Synthesis

In the development of early transition metal chalcogenide thin films and advanced materials, precise control over the metal's oxidation state is critical. NbCl4(THF)2 provides a stable, well-defined +4 oxidation state, confirmed by Nb K-edge XANES spectroscopy, which shows a distinct edge energy (18997.8 eV) compared to Nb(III) precursors like NbCl3(DME) (18995.6 eV) [1]. This precise electronic state, combined with the lability of the THF ligands, allows NbCl4(THF)2 to react cleanly with chalcogenoethers and other neutral ligands to form well-defined adducts. These adducts are essential intermediates for chemical vapor deposition (CVD) processes, where starting from mixed-valent or incorrectly oxidized precursors leads to phase impurities in the final material.

Evidence DimensionOxidation state fidelity and precursor reactivity
Target Compound DataStable +4 state (XANES edge at 18997.8 eV); forms clean adducts with neutral ligands
Comparator Or BaselineNbCl3(DME) (+3 state, 18995.6 eV) or NbCl5 (+5 state)
Quantified Difference2.2 eV shift in XANES edge energy, confirming a distinct and stable +4 electronic configuration without mixed-valency
ConditionsX-ray absorption near edge structure (XANES) spectroscopy and subsequent ligand coordination

A well-defined, stable oxidation state prevents phase impurities during the deposition of advanced niobium-based thin films and solid-state materials.

Synthesis of Homoleptic Nb(IV) Complexes

Ideal starting material for synthesizing bulky amides, alkoxides, and ketimides (e.g., Nb(N=CtBu2)4) where direct ligand substitution without in-situ reduction is required to maintain high yields and purity [1].

Development of CVD Precursors for Thin Films

Used to generate volatile niobium(IV) adducts with chalcogenoethers or phosphines, which serve as single-source precursors for the chemical vapor deposition of niobium dichalcogenide (NbS2, NbSe2) thin films without phase impurities [2].

Organometallic Catalysis and Alkylidene Synthesis

Serves as the primary synthon for accessing low-coordinate niobium alkylidenes and other organometallic species used in C-H activation, where the absence of reduction byproducts is critical for catalyst stability [1].

Dates

Last modified: 04-14-2024

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